molecular formula C14H21N3O4 B2959577 3-(2-Morpholino-2-oxoethyl)-1,3-diazaspiro[4.5]decane-2,4-dione CAS No. 733791-48-5

3-(2-Morpholino-2-oxoethyl)-1,3-diazaspiro[4.5]decane-2,4-dione

Cat. No.: B2959577
CAS No.: 733791-48-5
M. Wt: 295.339
InChI Key: MREHMWGBBAZYQO-UHFFFAOYSA-N
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Description

3-(2-Morpholino-2-oxoethyl)-1,3-diazaspiro[4.5]decane-2,4-dione is a complex organic compound known for its unique structural features and potential applications in medicinal chemistry. This compound belongs to the class of spiro compounds, characterized by a spiro-connected bicyclic system. It has garnered interest due to its potential as a selective agonist for delta opioid receptors, which are targets for treating various neurological and psychiatric disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Morpholino-2-oxoethyl)-1,3-diazaspiro[4.5]decane-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the reaction of a suitable spirocyclic precursor with morpholine and other reagents under controlled conditions. The reaction conditions often involve specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the laboratory-scale procedures. This includes scaling up the reaction volumes, ensuring consistent quality control, and implementing efficient purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-(2-Morpholino-2-oxoethyl)-1,3-diazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized spiro derivatives, while reduction can produce reduced forms of the compound with altered functional groups .

Scientific Research Applications

3-(2-Morpholino-2-oxoethyl)-1,3-diazaspiro[4.5]decane-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Morpholino-2-oxoethyl)-1,3-diazaspiro[4.5]decane-2,4-dione involves its interaction with delta opioid receptors. It binds to the orthosteric site of these receptors, leading to the activation of G-protein signaling pathways. This activation results in various downstream effects, including the modulation of pain signals and other neurological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(2-Morpholino-2-oxoethyl)-1,3-diazaspiro[4.5]decane-2,4-dione apart is its unique spirocyclic structure, which provides distinct binding properties and potentially fewer side effects compared to other delta opioid receptor agonists. Its selective agonism and reduced beta-arrestin recruitment make it a promising candidate for further drug development .

Properties

IUPAC Name

3-(2-morpholin-4-yl-2-oxoethyl)-1,3-diazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O4/c18-11(16-6-8-21-9-7-16)10-17-12(19)14(15-13(17)20)4-2-1-3-5-14/h1-10H2,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MREHMWGBBAZYQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID57260044
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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